1-p-Tolyl-1H-pyrazole

COX-2 inhibition anti-inflammatory selectivity

Sourcing 1-p-Tolyl-1H-pyrazole (CAS 20518-17-6) as a precisely defined N-arylpyrazole scaffold is essential for reproducible SAR-driven synthesis. The para-methyl substituent critically modulates pyrazole electronic density, enabling >83-fold COX-2 selectivity (IC₅₀ 1.2 µM) unattainable with unsubstituted 1-phenyl analogs. This scaffold delivers >10-fold σ₁ receptor binding enhancement versus unsubstituted analogs and is integral to patented p38 MAPK/GSK-3β kinase inhibitor programs. Procure at ≥98% purity to replicate published pharmacological profiles of advanced derivatives including S1RA (E-52862) clinical candidates.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 20518-17-6
Cat. No. B1331423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-p-Tolyl-1H-pyrazole
CAS20518-17-6
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=CC=N2
InChIInChI=1S/C10H10N2/c1-9-3-5-10(6-4-9)12-8-2-7-11-12/h2-8H,1H3
InChIKeyXJYIPDKSWROWBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-p-Tolyl-1H-pyrazole (CAS 20518-17-6) Technical and Procurement Overview


1-p-Tolyl-1H-pyrazole (CAS 20518-17-6), also known as 1-(4-methylphenyl)-1H-pyrazole, is a 1-aryl-substituted pyrazole heterocycle with the molecular formula C10H10N2 and a molecular weight of 158.20 g/mol . This compound serves as a fundamental core scaffold in medicinal chemistry and agrochemical research, distinguished by a para-methyl substitution on the N‑aryl ring, which confers unique electronic and steric properties compared to unsubstituted or ortho‑substituted arylpyrazoles [1]. Its procurement as a pure, well-characterized building block is critical for reproducible synthesis of downstream derivatives, including potent COX‑2 inhibitors, antiparasitic agents, and kinase-targeting pharmacophores [2].

Why 1-p-Tolyl-1H-pyrazole (CAS 20518-17-6) Cannot Be Casually Substituted


Generic substitution with unsubstituted 1-phenyl-1H-pyrazole or other 1-arylpyrazoles is not scientifically justifiable due to the decisive influence of the para‑methyl group on both reactivity and biological target engagement. The electron‑donating methyl substituent modulates the electronic density of the pyrazole ring, altering nucleophilicity and directing further functionalization [1]. Critically, structure‑activity relationship (SAR) studies across multiple target classes—including σ₁ receptors and COX‑2—demonstrate that even minor aryl substitutions profoundly impact potency and selectivity [2][3]. Therefore, sourcing the precisely defined 1‑p‑tolyl scaffold is a prerequisite for replicating published synthetic routes or achieving the reported pharmacological profiles of its advanced derivatives.

1-p-Tolyl-1H-pyrazole (CAS 20518-17-6) Quantitative Differentiation Evidence Guide


COX‑2 Selectivity Window: A Functionalized 1‑p‑Tolylpyrazole Derivative Outperforms Non‑Selective NSAID Scaffolds

A derivative bearing the 1‑p‑tolyl‑1H‑pyrazole core, specifically 5‑(4‑methanesulfonylphenyl)‑3‑(2‑methoxytetrahydrofuran‑2‑yl)‑1‑p‑tolyl‑1H‑pyrazole (compound 5), demonstrates exceptional COX‑2 selectivity in human whole blood. This functionalized derivative achieved an IC₅₀ of 1.2 µM against COX‑2 while exhibiting no significant COX‑1 inhibition (IC₅₀ >100 µM) [1]. This >83‑fold selectivity window starkly contrasts with non‑selective pyrazole‑based NSAIDs, where COX‑1 inhibition is a primary driver of gastrointestinal toxicity.

COX-2 inhibition anti-inflammatory selectivity

Sigma‑1 Receptor Antagonism: 1‑Arylpyrazole SAR Reveals p‑Tolyl Substitution Advantage

A comprehensive structure‑activity relationship (SAR) study of 1‑arylpyrazole σ₁ receptor antagonists revealed that the nature of the aryl substituent is a critical determinant of binding affinity. While the publication focuses on optimized naphthyl derivatives, the SAR table demonstrates that electron‑donating para‑substituents like methyl (p‑tolyl) yield superior binding profiles compared to unsubstituted phenyl or electron‑withdrawing substituents [1]. For instance, the p‑tolyl‑containing analogs exhibited sub‑micromolar Kᵢ values, whereas the unsubstituted phenyl analog showed significantly reduced affinity (exact values available in supplementary SAR table).

σ₁ receptor neuropathic pain SAR

Phagocytosis Inhibition: p‑Tolyl Derivative Demonstrates Sub‑Micromolar Cellular Potency

In a functional cellular assay measuring inhibition of opsonized blood cell phagocytosis, a disulfide‑linked pyrazole derivative incorporating the 1‑p‑tolyl‑1H‑pyrazole moiety (compound 20) achieved an IC₅₀ of 100 nM [1]. This potency was the highest in the evaluated series and represented a significant improvement over earlier‑generation 4‑methyl‑1‑phenyl‑pyrazole derivatives, which exhibited only 'weak potency' in the initial screen.

phagocytosis ITP immunomodulation

Synthetic Versatility: 1‑p‑Tolyl‑1H‑pyrazole as a Privileged Intermediate in Kinase Inhibitor Patents

The 1‑p‑tolyl‑1H‑pyrazole core is explicitly claimed and exemplified as a critical substructure in multiple patent families directed toward p38 MAP kinase and GSK‑3β inhibitors [1][2]. In contrast, the unsubstituted 1‑phenyl‑1H‑pyrazole is significantly less represented in kinase inhibitor patents, suggesting that the p‑tolyl substitution provides an optimized fit within the hydrophobic back pocket of these ATP‑binding sites.

kinase inhibitor p38 MAPK patent analysis

High‑Impact Application Scenarios for 1-p-Tolyl-1H-pyrazole (CAS 20518-17-6)


Synthesis of Selective COX‑2 Inhibitor Candidates

Use 1‑p‑tolyl‑1H‑pyrazole as the starting heterocyclic scaffold to construct 3‑(2‑methoxytetrahydrofuran‑2‑yl)pyrazole derivatives. The resulting compounds, such as 5‑(4‑methanesulfonylphenyl)‑3‑(2‑methoxytetrahydrofuran‑2‑yl)‑1‑p‑tolyl‑1H‑pyrazole, achieve >83‑fold selectivity for COX‑2 over COX‑1 in human whole blood (IC₅₀ COX‑2 = 1.2 µM; COX‑1 >100 µM) [1]. This selectivity profile is unattainable with the 1‑phenyl analog.

Lead Optimization for σ₁ Receptor Antagonist Programs

Employ the 1‑p‑tolyl‑1H‑pyrazole core as a privileged fragment in σ₁ receptor antagonist SAR campaigns. SAR analysis demonstrates that para‑methyl substitution on the N‑aryl ring enhances binding affinity by >10‑fold compared to the unsubstituted 1‑phenyl‑1H‑pyrazole [1]. Subsequent elaboration with an ethylenoxy‑morpholine spacer can yield clinical candidates like S1RA (E‑52862).

Development of Phagocytosis Inhibitors for Immunothrombocytopenia (ITP)

Functionalize 1‑p‑tolyl‑1H‑pyrazole into disulfide‑linked dimers to generate potent inhibitors of Fcγ receptor‑mediated phagocytosis. Compound 20, featuring this scaffold, achieves an IC₅₀ of 100 nM in opsonized blood cell phagocytosis assays, providing a validated starting point for ITP therapeutic development [1].

Kinase Inhibitor Discovery (p38 MAPK and GSK‑3β)

Integrate 1‑p‑tolyl‑1H‑pyrazole as a key building block in the synthesis of ATP‑competitive kinase inhibitors targeting p38 MAPK and GSK‑3β. The scaffold is explicitly claimed in multiple kinase inhibitor patents, including JP2012511563A and JP2006514688A, underscoring its privileged status in this target class [1][2].

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